molecular formula C20H24N2O4 B2976847 [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(5,6-dimethyl-1-benzofuran-3-yl)acetate CAS No. 876944-32-0

[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(5,6-dimethyl-1-benzofuran-3-yl)acetate

Cat. No.: B2976847
CAS No.: 876944-32-0
M. Wt: 356.422
InChI Key: OKZJPIPCNFJPBC-UHFFFAOYSA-N
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Description

[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(5,6-dimethyl-1-benzofuran-3-yl)acetate is a synthetic organic compound featuring a benzofuran-acetate core linked to a cyanoalkyl carboxamide moiety. This specific molecular architecture, which incorporates both electron-withdrawing cyano groups and a planar, aromatic benzofuran system, is of significant interest in medicinal chemistry and drug discovery. Researchers are investigating its potential as a key intermediate or precursor in the synthesis of more complex bioactive molecules. The structural motifs present in this compound—particularly the benzofuran and acetamide groups—are commonly found in compounds with documented pharmacological activities. For instance, similar benzofuran-containing structures have been studied for their analgesic properties , while related cyanoacetamide derivatives are explored in various therapeutic contexts. The incorporation of the 2-cyano-3-methylbutan-2-yl group may influence the compound's electronic properties, metabolic stability, and overall bioavailability, making it a valuable scaffold for structure-activity relationship (SAR) studies. This product is provided for research purposes only and is intended for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety procedures.

Properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(5,6-dimethyl-1-benzofuran-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-12(2)20(5,11-21)22-18(23)10-26-19(24)8-15-9-25-17-7-14(4)13(3)6-16(15)17/h6-7,9,12H,8,10H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZJPIPCNFJPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC=C2CC(=O)OCC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(5,6-dimethyl-1-benzofuran-3-yl)acetate (CAS Number: 876944-32-0) has garnered interest due to its potential biological activities, particularly in the realm of neuropharmacology. Its structure suggests that it may interact with various biological targets, including enzymes and receptors involved in neurological disorders.

PropertyValue
Molecular FormulaC20H24N2O4
Molecular Weight356.422 g/mol
IUPAC Name[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(5,6-dimethyl-1-benzofuran-3-yl)acetate

Research indicates that compounds similar to this one may act as monoamine oxidase inhibitors (MAO-Is) . MAO-A and MAO-B are critical enzymes in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is beneficial in treating conditions like depression and Parkinson's disease .

Biological Activity

  • Neuroprotective Effects : Studies have shown that certain benzofuran derivatives exhibit neuroprotective properties, potentially reducing oxidative stress and apoptosis in neuronal cells. This activity is crucial for developing treatments for neurodegenerative diseases .
  • Antidepressant Potential : The compound's structural similarities to known antidepressants suggest it may possess similar efficacy. Research on related compounds has highlighted their ability to enhance mood and alleviate depressive symptoms through monoamine modulation .
  • Selectivity for MAO Isoforms : The compound's selectivity towards MAO-A or MAO-B can significantly influence its therapeutic profile. For instance, MAO-A inhibition is often associated with antidepressant effects, while MAO-B inhibition is linked with neuroprotective outcomes in Parkinson's disease .

Case Study 1: Monoamine Oxidase Inhibition

A study focusing on a series of benzofuran derivatives demonstrated that modifications in their structure led to varying degrees of MAO-A and MAO-B inhibition. The results indicated that compounds with a rigid structure showed enhanced binding affinity, suggesting that [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(5,6-dimethyl-1-benzofuran-3-yl)acetate might exhibit similar characteristics .

Case Study 2: Neuroprotective Properties

In vitro studies have indicated that related compounds can protect neuronal cells from oxidative damage induced by neurotoxins. These findings support the hypothesis that the compound may help mitigate the effects of neurodegenerative diseases by preserving neuronal integrity and function .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzofuran Derivatives

Compound Name Substituents on Benzofuran Functional Groups Key Structural Features Reference
Target Compound 5,6-dimethyl Acetate ester, cyanoalkylamide Enhanced lipophilicity from dimethyl groups; potential hydrogen-bonding via cyano
[2-(4-Fluorophenyl)-2-oxoethyl] 2-(6-methyl-1-benzofuran-3-yl)acetate (CAS 764689-97-6) 6-methyl Acetate ester, fluorophenyl ketone Fluorine enhances electronegativity; ketone group increases reactivity
Isopropyl 2-(4,6-dimethyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate 4,6-dimethyl, 3-methylsulfinyl Acetate ester, sulfinyl Sulfinyl group introduces polarity and hydrogen-bonding potential
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid 5-fluoro,7-methyl,3-methylsulfanyl Carboxylic acid Acidic group improves solubility; sulfanyl contributes to redox activity
[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(6-methoxy-1-benzofuran-3-yl)acetate (CAS 786724-25-2) 6-methoxy Acetate ester, dimethoxyanilino Methoxy and anilino groups enhance π-π stacking and receptor binding

Key Observations:

  • Substituent Position : The 5,6-dimethyl configuration in the target compound contrasts with 4,6-dimethyl or 6-methoxy substitutions in analogues, which influence steric hindrance and electronic distribution .

Key Observations:

  • The target compound’s cyano group and dimethyl substituents may confer improved blood-brain barrier penetration compared to sulfonyl or carboxylic acid derivatives, making it suitable for neurological applications .
  • Sulfinyl/sulfanyl analogues demonstrate broader antimicrobial and antitumor activities, likely due to redox-active sulfur moieties .

Physicochemical Properties :

  • LogP : The 5,6-dimethyl groups increase LogP compared to methoxy or carboxylic acid derivatives, enhancing membrane permeability .
  • Solubility: Ester derivatives generally exhibit lower aqueous solubility than carboxylic acids, though the cyano group may mitigate this via dipole interactions .

Crystallographic and Stability Data

  • Intermolecular Interactions: Benzofuran derivatives stabilize via C–H⋯O hydrogen bonds and π-π stacking (e.g., ). The target compound’s cyano group may form additional dipole interactions, improving crystal packing .
  • Stability: Sulfinyl derivatives are prone to redox degradation, whereas the target compound’s cyano and amide groups suggest hydrolytic stability at physiological pH .

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